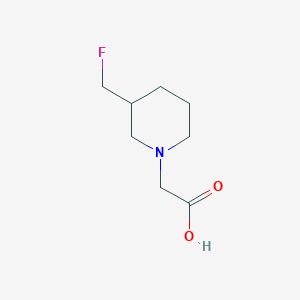

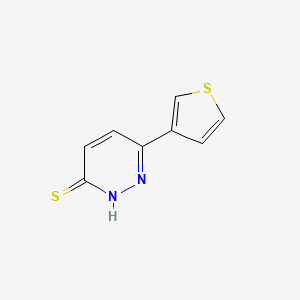

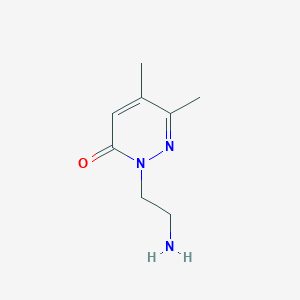

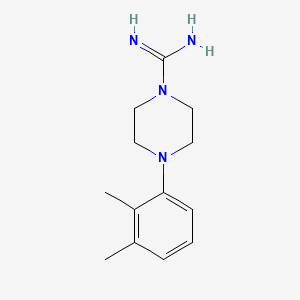

4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

While specific chemical reactions involving 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide are not detailed in the search results, piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications

Constrained Analogues of Tocainide

- Research has been conducted on the development of conformationally restricted analogues of tocainide, such as 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide. These compounds were designed as voltage-gated skeletal muscle sodium channel blockers and showed an increase in potency and use-dependent block, indicating potential as antimyotonic agents (Catalano et al., 2008).

Organic Cation Hydrogensulfates Synthesis and Characterization

- The synthesis and characterization of organic cation hydrogensulfates, including the study of 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine derivatives, were reported. These studies involved X-ray diffraction, thermal analysis, spectroscopic investigations (IR and NMR), and the evaluation of electronic properties, contributing valuable insights into the structural and electronic characteristics of these compounds (Arbi et al., 2017).

Antibacterial, Antifungal, and Anthelmintic Activity Screening

- A series of sulfonamides and alkylated piperazine derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities, and the study also explored their potential for latent fingerprint analysis, indicating diverse applications beyond biological activity (Khan et al., 2019).

Synthesis of 1-(2,3-Dimethylphenyl)piperazine

- The synthesis of 1-(2,3-dimethylphenyl)piperazine, an important intermediate for α1-receptor antagonist compounds, was achieved through a process involving diethanolamine halogenation and reaction with 2,3-dimethylaniline. This synthesis route was noted for its convenience, efficiency, and environmental friendliness, promising utility in commercial production (Zhou Xin, 2007).

Dioxidomolybdenum(VI) and Dioxidouranium(VI) Complexes Study

- Research into dioxidomolybdenum(VI) and dioxidouranium(VI) complexes involving a tetradentate ligand demonstrated their use as catalysts in the oxidative bromination of thymol. This study not only showcased a functional mimic of haloperoxidases but also highlighted the complexes' efficacy as homogeneous catalysts for bromination reactions, offering insights into their potential applications in synthetic chemistry (Maurya et al., 2019).

properties

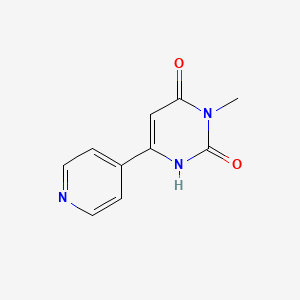

IUPAC Name |

4-(2,3-dimethylphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-4-3-5-12(11(10)2)16-6-8-17(9-7-16)13(14)15/h3-5H,6-9H2,1-2H3,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHOFNHCLMAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.